

Spectroscopic and Biological Insights into 6-Bromoquinoline-2-carboxylic acid: A Technical Guide

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Compound of Interest

Compound Name: 6-Bromoquinoline-2-carboxylic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of **6-Bromoquinoline-2-carboxylic acid**, a compound of interest in medicinal chemistry and drug discovery. This document details available spectroscopic data, outlines experimental protocols for its characterization, and touches upon the potential biological significance of this class of molecules.

Physicochemical Properties

Property	Value
Molecular Formula	C ₁₀ H ₆ BrNO ₂
Molecular Weight	252.06 g/mol [1] [2]
CAS Number	65148-10-9 [1] [2]

Spectroscopic Data

A complete spectroscopic analysis is crucial for the unambiguous identification and characterization of **6-Bromoquinoline-2-carboxylic acid**. The following sections present the available and expected spectroscopic data.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the hydrogen framework of a molecule. The ¹H NMR spectrum of **6-Bromoquinoline-2-carboxylic acid** has been reported as follows:

Table 1: ¹H NMR Spectroscopic Data for **6-Bromoquinoline-2-carboxylic acid**[\[1\]](#)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
8.50	d	9	H4
8.38	d	2	H5
8.13	d	9	H3
8.06	d	9	H8
7.96	m	-	H7

Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz[\[1\]](#)

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental ¹³C NMR data for **6-Bromoquinoline-2-carboxylic acid** was not found in the reviewed literature, the expected chemical shifts can be predicted based on the analysis of closely related structures, such as 6-bromoquinoline. The presence of the carboxylic acid group at the C2 position will significantly influence the chemical shifts of the surrounding carbon atoms.

Table 2: Predicted ¹³C NMR Spectroscopic Data for **6-Bromoquinoline-2-carboxylic acid**

Carbon Atom	Predicted Chemical Shift (δ) ppm
C2	~151
C3	~122
C4	~138
C4a	~148
C5	~131
C6	~121
C7	~133
C8	~129
C8a	~128
COOH	165-185[3]

Note: These are predicted values and may differ from experimental results. The chemical shift for the carboxylic acid carbon is based on typical values for this functional group.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For **6-Bromoquinoline-2-carboxylic acid**, electrospray ionization (ESI) is a suitable technique.

Table 3: Mass Spectrometry Data for **6-Bromoquinoline-2-carboxylic acid**[1]

m/z	Interpretation
253	[M+H] ⁺

Ionization Mode: Electrospray (ES-LCMS)[1]

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **6-Bromoquinoline-2-carboxylic acid** is expected to show characteristic absorption bands for the carboxylic acid and the quinoline ring system.

Table 4: Expected Infrared (IR) Absorption Bands for **6-Bromoquinoline-2-carboxylic acid**

Wavenumber (cm ⁻¹)	Functional Group
3300-2500 (broad)	O-H stretch (carboxylic acid dimer)
1710-1680	C=O stretch (conjugated carboxylic acid)[3]
~1600, ~1500	C=C and C=N stretching (quinoline ring)
~1300	C-O stretch and O-H bend
Below 800	C-Br stretch

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Quinoline and its derivatives are known to absorb in the UV region. The presence of the carboxylic acid group and the bromine atom will influence the absorption maxima. For many carboxylic acids, the absorption occurs around 210 nm, which is often too low to be of practical use for structural elucidation without further conjugation.[4]

Experimental Protocols

Detailed experimental procedures are essential for obtaining high-quality and reproducible spectroscopic data.

NMR Spectroscopy

Sample Preparation:

- Weigh 10-20 mg of **6-Bromoquinoline-2-carboxylic acid** for ¹H NMR and 50-100 mg for ¹³C NMR.[5]

- Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO- d_6) in a clean, dry NMR tube.

^1H NMR Acquisition:

- Spectrometer: 400 MHz or higher.
- Pulse Program: Standard one-pulse sequence.
- Temperature: 298 K.
- Spectral Width: 0-15 ppm.
- Number of Scans: 16-32.
- Relaxation Delay: 1-2 seconds.

^{13}C NMR Acquisition:

- Spectrometer: 100 MHz or higher.
- Pulse Program: Proton-decoupled pulse sequence.
- Temperature: 298 K.
- Spectral Width: 0-200 ppm.
- Number of Scans: 1024 or more (due to the low natural abundance of ^{13}C).
- Relaxation Delay: 2-5 seconds.

Mass Spectrometry (LC-MS)

Sample Preparation:

- Prepare a stock solution of **6-Bromoquinoline-2-carboxylic acid** in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
- Dilute the stock solution to a final concentration of 1-10 $\mu\text{g/mL}$ with the mobile phase.

Instrumentation and Conditions:

- Ionization Source: Electrospray Ionization (ESI), positive ion mode.
- Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
- Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid is a common starting point for reversed-phase chromatography.

Infrared (IR) Spectroscopy

Sample Preparation:

- KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.
- ATR: Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

Instrumentation:

- Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
- Scan Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .

Visualizations

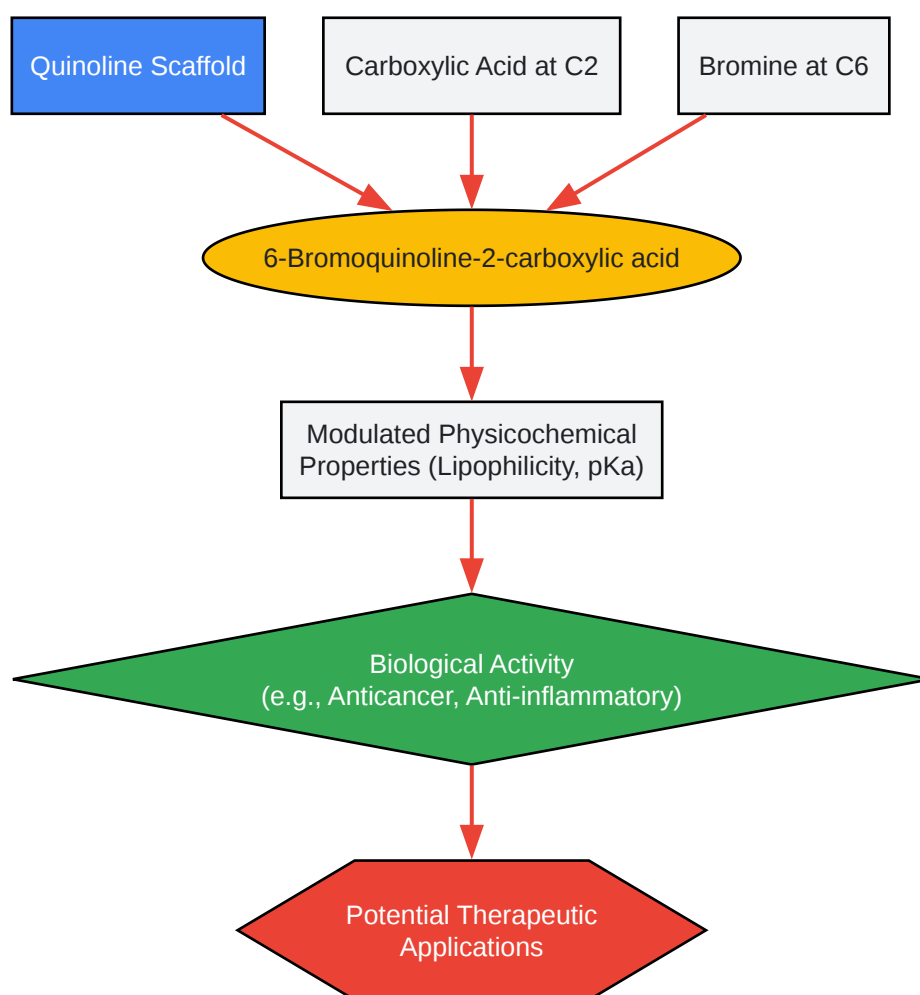
General Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a small molecule like **6-Bromoquinoline-2-carboxylic acid**.

The introduction of a bromine atom at the 6-position of the quinoline ring can modulate the lipophilicity and electronic properties of the molecule, potentially influencing its pharmacokinetic and pharmacodynamic profile. Therefore, **6-Bromoquinoline-2-carboxylic acid** represents a promising candidate for further investigation in drug discovery programs, particularly in the areas of oncology and inflammation.

Logical Relationship in Drug Discovery Context

The following diagram illustrates the logical progression from a core chemical structure to potential therapeutic applications.



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Caption: Logical relationship from chemical structure to potential therapeutic application.

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